(R)-1-(Indolin-5-yl)ethanamine
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Overview
Description
®-1-(Indolin-5-yl)ethanamine is a chiral compound featuring an indoline moiety attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Indolin-5-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with indoline, which undergoes a series of reactions to introduce the ethanamine group.
Reaction Conditions: Common reagents include alkyl halides and bases, with reactions often conducted under mild conditions to preserve the integrity of the indoline ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
®-1-(Indolin-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can modify the indoline ring or the ethanamine group.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom of the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are typical for substitution reactions.
Major Products
The major products formed from these reactions include various indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
®-1-(Indolin-5-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(Indolin-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Indoline: The parent compound, which lacks the ethanamine group.
Indole: A structurally related compound with a different ring system.
Tryptamine: Another compound featuring an indole ring with an ethanamine group.
Uniqueness
®-1-(Indolin-5-yl)ethanamine is unique due to its chiral nature and the presence of both an indoline ring and an ethanamine group. This combination of features makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(1R)-1-(2,3-dihydro-1H-indol-5-yl)ethanamine |
InChI |
InChI=1S/C10H14N2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,12H,4-5,11H2,1H3/t7-/m1/s1 |
InChI Key |
UQROIBMQDWLVQU-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)NCC2)N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NCC2)N |
Origin of Product |
United States |
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